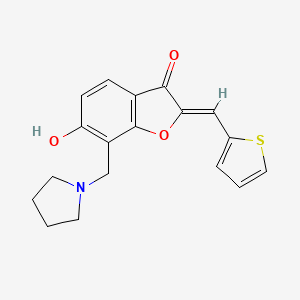

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Beschreibung

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 3. Key structural features include:

- A Z-configuration at the 2-position, where a thiophen-2-ylmethylene group is attached.

- A pyrrolidin-1-ylmethyl substituent at position 7, introducing a nitrogen-containing heterocycle that may influence solubility and bioactivity.

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-15-6-5-13-17(21)16(10-12-4-3-9-23-12)22-18(13)14(15)11-19-7-1-2-8-19/h3-6,9-10,20H,1-2,7-8,11H2/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTFPXGOYPMCGW-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic, antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The compound features a unique structure that combines a benzofuran moiety with a pyrrolidine and a thiophene group. This structural diversity is believed to contribute to its pharmacological potential.

1. Cytotoxic Activity

Cytotoxicity assays have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial function .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 15 | Induction of apoptosis via ROS |

| Compound B | HepG2 (Liver) | 20 | Mitochondrial dysfunction |

| Compound C | MCF-7 (Breast) | 10 | Caspase activation |

2. Antioxidant Activity

Antioxidant properties have been evaluated using DPPH scavenging assays. The compound showed moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 2: DPPH Scavenging Activity

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

| 200 | 23 ± 2.5 |

| 500 | 50 ± 2.3 |

| 1000 | 84.4 ± 2.7 |

The results indicate that while the compound has some antioxidant activity, it is less potent than ascorbic acid at lower concentrations .

3. Anti-inflammatory Effects

Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies indicated that the compound significantly reduced the secretion of these cytokines in activated macrophages, suggesting its potential for treating inflammatory conditions .

Case Studies

Research involving similar benzofuran derivatives has provided insights into their mechanisms of action:

- Study on Apoptotic Mechanisms : A study demonstrated that benzofuran derivatives could induce apoptosis in K562 cells through ROS generation and mitochondrial pathway activation, leading to caspase activation . This suggests that (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may share similar apoptotic pathways.

- Anticancer Activity : Another study highlighted the anticancer potential of related compounds against various cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity . This aligns with findings that modifications in benzofuran structures can significantly impact their cytotoxicity and mechanism of action.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Benzofuran derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one exhibit significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8). For instance, a benzofuran derivative demonstrated a reduction in TNF by 93.8% and IL-1 by 98% in vitro, showcasing its potential in treating chronic inflammatory disorders .

Analgesic Properties

The analgesic effects of benzofuran derivatives have also been documented. These compounds often act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in pain and inflammation. A study reported that certain benzofuran compounds showed better analgesic efficacy with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Antioxidant properties are another notable application of benzofuran derivatives. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. This activity is crucial for developing therapeutic agents aimed at conditions such as neurodegenerative diseases .

Catalytic Applications

Recent studies have explored the use of benzofuran derivatives as catalysts in organic reactions. For example, (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can act as a catalyst in solventless condensation reactions under microwave irradiation, showcasing its utility in green chemistry . This application highlights the compound's potential for sustainable chemical processes.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7

The nitrogen-containing substituent at position 7 is critical for modulating steric, electronic, and solubility properties.

Key Observations :

Substituent Variations at Position 2

The 2-position substituent determines electronic interactions and stereochemical outcomes.

| Compound Name | Substituent at Position 2 | Key Features |

|---|---|---|

| Target Compound | Thiophen-2-ylmethylene | Electron-rich thiophene enhances π-π interactions; Z-configuration favored |

| (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | 2,3,4-Trimethoxybenzylidene | Electron-donating methoxy groups increase electron density; bulky substituent |

Key Observations :

Structural Analysis Techniques

Crystallographic refinement using programs like SHELXL () is standard for determining Z/E configurations and molecular conformations. The target compound’s stereochemistry could be resolved via similar methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.